2-((2-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Catalog No.
S16159409
CAS No.
M.F
C10H10ClF3N2O
M. Wt
266.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)...

Product Name

2-((2-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

IUPAC Name

2-(2-chloroanilino)-N-(2,2,2-trifluoroethyl)acetamide

Molecular Formula

C10H10ClF3N2O

Molecular Weight

266.65 g/mol

InChI

InChI=1S/C10H10ClF3N2O/c11-7-3-1-2-4-8(7)15-5-9(17)16-6-10(12,13)14/h1-4,15H,5-6H2,(H,16,17)

InChI Key

LZTMGRLOOZVSCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)NCC(F)(F)F)Cl

2-((2-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and a trifluoroethyl moiety attached to an acetamide backbone. This compound is notable for its potential applications in pharmaceuticals and agrochemicals, serving as an important intermediate in the synthesis of various active ingredients.

Typical for amides and amines. Key reactions include:

  • Acylation: The amine group can react with acylating agents to form various derivatives.
  • Nucleophilic Substitution: The chlorine atom on the chlorophenyl group can be replaced by nucleophiles, allowing for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, the acetamide can hydrolyze to yield corresponding carboxylic acids and amines.

While specific biological activities of 2-((2-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide have not been extensively documented, compounds with similar structures often exhibit significant pharmacological properties. These may include:

  • Antimicrobial Properties: Many acetamides show activity against various bacterial strains.
  • Anticancer Activity: Some derivatives are being explored for their potential in cancer therapy.
  • Neuroprotective Effects: Certain related compounds have been studied for neuroprotective effects in neurological disorders.

The synthesis of 2-((2-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

  • Formation of the Amino Group: The chlorophenyl group is introduced via nucleophilic substitution on an appropriate precursor.
  • Trifluoroethylation: The trifluoroethyl moiety is added using trifluoroethylamine as a reagent.
  • Acetylation: Finally, the resulting amine is acetylated to form the acetamide.

Various patents detail methods for synthesizing related compounds, emphasizing environmentally friendly processes and high yields .

The primary applications of 2-((2-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide include:

  • Pharmaceuticals: As an intermediate in the synthesis of drugs targeting various diseases.
  • Agrochemicals: Utilized in the development of pesticides and herbicides.
  • Research: Employed in chemical biology studies to investigate mechanisms of action related to its structural components.

Several compounds share structural similarities with 2-((2-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide. Here are some comparisons highlighting its uniqueness:

Compound NameStructureUnique Features
2-Amino-N-(2,2,2-trifluoroethyl)acetamideC4H8F3N2OLacks chlorophenyl group; simpler structure.
2-Chloro-N-(2,2,2-trifluoroethyl)acetamideC4H5ClF3NOContains chlorine; used as a precursor.
N-(4-Chlorophenyl)-N-(trifluoroethyl)acetamideC10H9ClF3NContains a different phenyl substituent; potential for different biological activity.

The presence of the chlorophenyl group in 2-((2-Chlorophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide enhances its lipophilicity and may influence its pharmacokinetic properties compared to simpler analogs.

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

266.0433751 g/mol

Monoisotopic Mass

266.0433751 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

Explore Compound Types